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Compound of Interest

Compound Name: 3-Nitropentane

Cat. No.: B1214299

The study of nitroalkanes and their corresponding anions, nitronates, is of significant interest in
organic chemistry, with applications ranging from synthetic methodology to the development of
energetic materials. This guide provides a detailed overview of the formation of the 3-
nitropentane nitronate ion, intended for researchers, scientists, and professionals in drug
development.

Introduction to 3-Nitropentane and its Nitronate lon

3-Nitropentane is a secondary nitroalkane, a class of organic compounds characterized by the
presence of a nitro group (-NO2) attached to a secondary carbon atom.[1] Like other primary
and secondary nitroalkanes, 3-nitropentane exhibits acidic properties due to the electron-
withdrawing nature of the nitro group, which facilitates the removal of a proton from the
adjacent carbon (the a-carbon).[2]

The deprotonation of 3-nitropentane results in the formation of the 3-nitropentane nitronate
ion (also known as an azinate).[3][4] This process is a key step in the nitro-aci tautomerism,
where the nitroalkane is in equilibrium with its tautomeric form, the nitronic acid (or aci-nitro
form).[5][6] The nitronate ion is the conjugate base of the nitronic acid.[4] Nitronate ions are
important intermediates in several classical organic reactions, including the Henry reaction, the
Nef reaction, and the Hass-Bender oxidation.[4][7]

Chemical and Physical Properties
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A summary of the key properties of 3-nitropentane and its corresponding sodium nitronate salt
is presented below.

3-Nitropentane Nitronate

Property 3-Nitropentane .
(Sodium Salt)
Molecular Formula CsH11NO2[8] CsHi1oNNaO2[3]
Molecular Weight 117.15 g/mol [1] 139.13 g/mol [3]
CAS Number 551-88-2[8][9] 120127-02-8[3]

) CCC(CC)--INVALID-LINK--[O-]  CC--INVALID-LINK----
Canonical SMILES

[8] INVALID-LINK--[O-].[Na+][3]
Topological Polar Surface Area  45.8 AZ[g] 45.8 A2[3]
IUPAC Name 3-nitropentane[1] sodium 3-nitropentane[3]

Formation of the 3-Nitropentane Nitronate lon

The formation of the 3-nitropentane nitronate ion is achieved through the deprotonation of the
a-carbon. This reaction is a classic acid-base equilibrium.

3.1. Reaction Mechanism and Acidity

Primary and secondary nitroalkanes are considered carbon acids. The a-hydrogen atom can
be abstracted by a base, leading to the formation of a resonance-stabilized nitronate ion.[2][7]
The acidity of these compounds is significant; for instance, the pKa of nitroalkanes is typically
around 17 in agueous solution, making them much more acidic than typical alkanes.[4]

Interestingly, secondary nitroalkanes are generally more acidic than primary ones. This is
attributed to the influence of the molecular structure on the electrostatic interaction between the
dipole of the nitro group and the acidic proton.[2] In more substituted nitroalkanes like 3-
nitropentane, the lines of force for this interaction are thought to be channeled through the
low-dielectric alkyl groups, which enhances the effective pull on the a-hydrogen and increases
its acidity.[2]
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The equilibrium for the formation of the 3-nitropentane nitronate ion can be represented as
follows:

3-Nitropentane + Base = 3-Nitropentane Nitronate lon + Conjugate Acid of Base

3.2. Resonance Stabilization

The stability of the nitronate ion is a key factor driving the acidity of the parent nitroalkane. The
negative charge on the a-carbon is delocalized through resonance onto the electronegative
oxygen atoms of the nitro group.[2] This delocalization significantly stabilizes the conjugate
base.

The resonance structures of the 3-nitropentane nitronate ion are depicted in the signaling
pathway diagram below.

Experimental Protocols

While a specific, detailed protocol for the synthesis of the 3-nitropentane nitronate ion is not
readily available in the provided search results, a general procedure can be outlined based on
established methods for the deprotonation of nitroalkanes.

4.1. General Synthesis of a Nitronate lon

Objective: To generate a solution of a nitronate ion from its corresponding nitroalkane.
Materials:

» Nitroalkane (e.g., 3-nitropentane)

e Anhydrous solvent (e.g., ethanol, methanol, tetrahydrofuran (THF), or dimethyl sulfoxide
(DMSO0))

e Base (e.g., sodium hydroxide, potassium hydroxide, sodium methoxide, or sodium ethoxide)
 Inert atmosphere apparatus (e.g., nitrogen or argon gas line)

e Standard laboratory glassware
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Procedure:

The nitroalkane is dissolved in an appropriate anhydrous solvent under an inert atmosphere.
The choice of solvent can influence the kinetics and thermodynamics of the deprotonation.
[10]

A stoichiometric amount of a suitable base is added to the solution. The base can be added
as a solid or as a solution in the same solvent. The reaction is often carried out at room
temperature or below.

The reaction mixture is stirred until the deprotonation is complete. The formation of the
nitronate salt, which may precipitate depending on the solvent and concentration, can
sometimes be observed visually.

The resulting solution or suspension of the nitronate ion can then be used in subsequent
reactions (e.g., an alkylation or a Nef reaction) or characterized spectroscopically.

4.2. Characterization Methods

UV-Vis Spectroscopy: Nitronate ions typically exhibit strong UV absorption at wavelengths
significantly longer than their parent nitroalkanes, often in the range of 230-260 nm. This is
due to the extended Tt-system of the nitronate. Monitoring this absorption can be a useful
way to follow the formation of the ion.

NMR Spectroscopy: *H and 3C NMR spectroscopy can be used to confirm the formation of
the nitronate. The disappearance of the a-proton signal and shifts in the signals of the
adjacent carbons are indicative of nitronate formation.

IR Spectroscopy: The symmetric and asymmetric stretching frequencies of the NO2z group in
the nitroalkane (typically around 1550 and 1370 cm~1) are replaced by characteristic
absorptions for the C=N-O~ group in the nitronate ion.

Quantitative Data

Specific experimental pKa, kinetic, or thermodynamic data for 3-nitropentane is not available
in the search results. However, data for analogous primary and secondary nitroalkanes can
provide a useful reference for understanding its reactivity.
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Compound Type pKa (in water at 25°C)
Nitromethane Primary ~10.2[2]

Nitroethane Primary ~8.6[2]

2-Nitropropane Secondary ~7.7[2]

As shown in the table, the pKa decreases (acidity increases) with increased alkyl substitution at
the a-carbon, supporting the principle that secondary nitroalkanes are more acidic than primary
ones.[2] It is therefore expected that the pKa of 3-nitropentane would be in a similar range to
that of 2-nitropropane.

Visualizations

The following diagrams illustrate the key chemical transformation and a generalized
experimental workflow.

Caption: Reaction mechanism for the formation of the 3-nitropentane nitronate ion.
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Caption: Generalized experimental workflow for nitronate ion formation and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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